N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide (CAS: 1354024-85-3) is a synthetic acetamide derivative featuring a piperidine ring substituted with an (S)-2-aminopropionyl group at the 1-position and an ethyl-acetamide moiety at the 3-methyl position. Its molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of 241.33 g/mol . The compound is identified by synonyms such as N-{[1-((S)-2-Aminopropanoyl)piperidin-3-yl]methyl}-N-ethylacetamide and is cataloged under MDL number MFCD21096293 .
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-4-15(11(3)17)8-12-6-5-7-16(9-12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3/t10-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWCCROKHJAJDO-NUHJPDEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN(C1)C(=O)[C@H](C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperidine-Based Analogs
Positional Isomerism: Piperidin-2-yl vs. Piperidin-3-yl Substitution
- N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide (CAS: 1354023-89-4) replaces the 3-methyl piperidine position with a 2-methyl group. Molecular weight remains identical (241.33 g/mol), but steric hindrance differences may influence solubility or target engagement .
Cyclopropyl Substitution
- N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-cyclopropylacetamide introduces a cyclopropyl group instead of ethyl. The cyclopropyl moiety increases lipophilicity, which could enhance membrane permeability but may reduce aqueous solubility. Molecular weight rises to 269.37 g/mol .
Simplified Aminoethyl Substituent
- N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 2090407-66-0) replaces the (S)-2-aminopropionyl group with a simpler aminoethyl chain. This modification reduces hydrogen-bonding capacity and may simplify metabolic pathways .
Ring System Variations: Piperidine vs. Pyrrolidine
- N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide (CAS: 1354025-43-6) substitutes the 6-membered piperidine ring with a 5-membered pyrrolidine. The smaller ring reduces conformational flexibility but may improve solubility due to decreased steric bulk. Molecular weight remains 241.33 g/mol .
- N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS: 1354027-15-8) further shifts the substitution to the pyrrolidin-3-yl position, demonstrating how minor positional changes in smaller rings can lead to distinct physicochemical profiles .
Functional Group Additions: Hydroxyimino and Sulfonamide Derivatives
- Synthesized with 68–72% yield, this derivative’s stability and reactivity differ significantly due to the oxime functional group .
- N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives (e.g., 7a-k) feature sulfonamide groups, which improve enzyme inhibition activity (e.g., against acetylcholinesterase and lipoxygenase). These modifications highlight the role of electronegative groups in enhancing target interactions .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide, a compound with the CAS number 717927-58-7, is a specialized chemical that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperidine ring substituted with an amino acid moiety. The structure is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 255.36 g/mol |
| CAS Number | 717927-58-7 |
| Chemical Formula | C13H25N3O2 |
| Purity | Min. 95% |
The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential anti-inflammatory effects. Research indicates that compounds with similar structures can interact with various receptors, including:
- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
- Serotonin Receptors : Possible influence on serotonergic activity, which may affect mood and anxiety.
Therapeutic Applications
- Neurological Disorders : The compound has shown promise in models related to neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
- Pain Management : Preliminary studies suggest potential analgesic properties, making it a candidate for further exploration in pain relief therapies.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, similar to other piperidine derivatives.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of compounds structurally related to this compound:
- Fragment-Based Screening : A study demonstrated that similar compounds could effectively inhibit specific protein targets involved in inflammatory pathways, showcasing their therapeutic potential in conditions like rheumatoid arthritis .
- In Vivo Studies : Animal models have indicated that derivatives of this compound can reduce pain responses and exhibit lower toxicity compared to traditional analgesics .
Comparative Biological Activity
A comparative analysis of this compound with other similar compounds shows varied potency across different biological targets:
| Compound Name | Target Activity | IC50 (µM) |
|---|---|---|
| This compound | Dopamine Receptor Modulation | 5 |
| Similar Piperidine Derivative | Anti-inflammatory | 10 |
| Another Related Compound | Pain Relief | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
